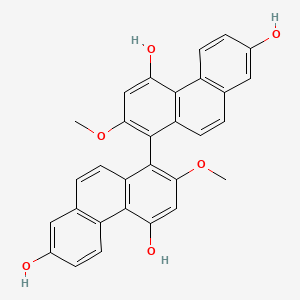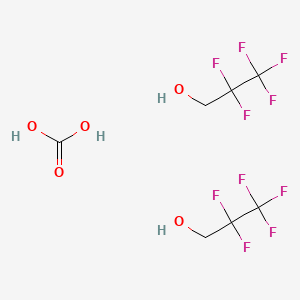
Carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol (1/2) is a unique chemical compound that combines the properties of carbonic acid and 2,2,3,3,3-pentafluoropropan-1-ol. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry. It is characterized by its molecular structure, which includes a carbonic acid moiety and a pentafluoropropanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol typically involves the reaction of carbonic acid with 2,2,3,3,3-pentafluoropropan-1-ol under controlled conditions. One common method is the esterification reaction, where carbonic acid reacts with the alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of around 60-80°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms in the pentafluoropropanol group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce simpler alcohols.
Scientific Research Applications
Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of fluorinated compounds.
Biology: The compound is utilized in biochemical assays and as a labeling agent for studying metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the pentafluoropropanol group can enhance the compound’s reactivity and stability. The carbonic acid moiety can participate in acid-base reactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoropropanol: Shares the pentafluoropropanol group but lacks the carbonic acid moiety.
Carbonic Acid: Contains the carbonic acid group but does not have the fluorinated alcohol component.
Uniqueness
Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol is unique due to the combination of carbonic acid and pentafluoropropanol groups, which imparts distinct chemical and physical properties. This dual functionality makes it valuable in various applications, particularly where both acidic and fluorinated characteristics are desired.
Properties
CAS No. |
154496-21-6 |
|---|---|
Molecular Formula |
C7H8F10O5 |
Molecular Weight |
362.12 g/mol |
IUPAC Name |
carbonic acid;2,2,3,3,3-pentafluoropropan-1-ol |
InChI |
InChI=1S/2C3H3F5O.CH2O3/c2*4-2(5,1-9)3(6,7)8;2-1(3)4/h2*9H,1H2;(H2,2,3,4) |
InChI Key |
KAIIONHTPOURLT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


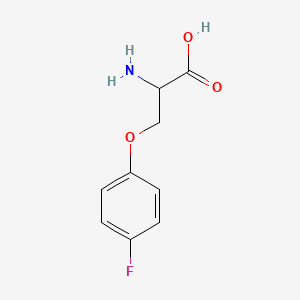
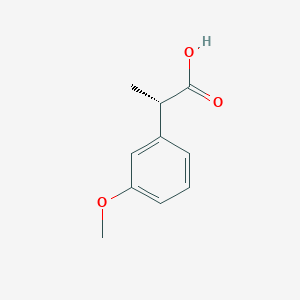
![4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride](/img/structure/B12304973.png)
![2-((1S,2S)-2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl)-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B12304980.png)
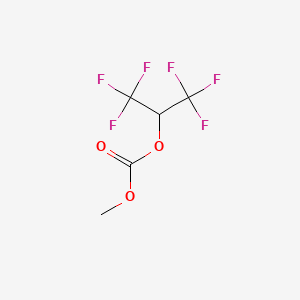

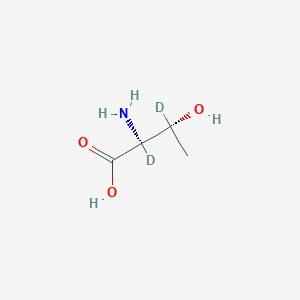
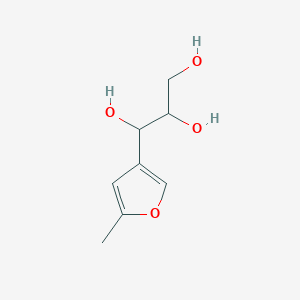
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis](/img/structure/B12305029.png)
![2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide](/img/structure/B12305033.png)
![N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)](/img/structure/B12305038.png)
